![molecular formula C23H21N5O3S2 B4579139 methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)
methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate
Overview
Description
The compound belongs to a class of chemicals with a complex structure involving multiple functional groups, including thiophene, pyridinyl, and triazolyl moieties. These structures are significant in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic heterocyclic compounds. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves reactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and various arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature (Mohamed, 2021). Another example is the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide leading to the synthesis of methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate and its complex with HgCl2, showing the compound's capacity to form complexes with metals (Castiñeiras et al., 2018).
Scientific Research Applications
Synthesis and Evaluation of Heterocyclic Compounds
Several studies focus on the synthesis of novel heterocyclic compounds, which are essential in the development of new pharmaceuticals and materials with unique properties. For instance, research on thiophene-based bis-heterocyclic monoazo dyes explored their solvatochromic behavior and tautomeric structures in various solvents, indicating potential applications in dyeing and sensing technologies (Karcı & Karcı, 2012).
Antimicrobial Activities
The antimicrobial activities of synthesized compounds have been extensively studied. For example, the creation of thiazoles and their fused derivatives demonstrated significant antimicrobial properties against bacterial and fungal isolates, suggesting their potential as antimicrobial agents (Wardkhan et al., 2008).
Novel Synthesis Methods
Innovative synthesis methods for creating ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been developed. These methods offer new pathways for synthesizing complex molecules with potential applications in medicinal chemistry and material science (Mohamed, 2021).
Biological Evaluation
The biological evaluation of newly synthesized compounds is crucial in identifying potential therapeutic agents. For instance, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities, revealing several compounds with promising activities (Bhoi et al., 2016).
properties
IUPAC Name |
methyl 2-[[2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-3-28-20(16-9-11-24-12-10-16)26-27-23(28)33-14-18(29)25-21-19(22(30)31-2)17(13-32-21)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBIOITUYWGWMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-phenylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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